molecular formula C15H11N3O2S B3948074 N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B3948074
M. Wt: 297.3 g/mol
InChI Key: BCPKCXZJGHINAN-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a nitrophenyl and a phenyl group

Properties

IUPAC Name

N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-18(20)13-8-6-12(7-9-13)16-15-17-14(10-21-15)11-4-2-1-3-5-11/h1-10H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPKCXZJGHINAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-nitroaniline with 4-phenylthiazol-2-amine under specific conditions. One common method involves the use of a condensation reaction where the amine group of 4-nitroaniline reacts with the thiazole derivative in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product is N-(4-aminophenyl)-4-phenyl-1,3-thiazol-2-amine.

    Substitution: Depending on the nucleophile used, various substituted thiazole derivatives can be formed.

Mechanism of Action

The mechanism by which N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt protein-protein interactions, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The presence of both nitrophenyl and phenyl groups attached to the thiazole ring gives it unique electronic and steric properties.

    Reactivity: Its ability to undergo specific reactions such as reduction and substitution makes it versatile for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine
Reactant of Route 2
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N-(4-nitrophenyl)-4-phenyl-1,3-thiazol-2-amine

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